molecular formula C12H13NO4 B5039349 Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate CAS No. 133748-30-8

Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate

货号: B5039349
CAS 编号: 133748-30-8
分子量: 235.24 g/mol
InChI 键: LNCZWDCYTJRWGX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate is a pyrrolidinone derivative characterized by a 5-oxopyrrolidine core substituted with a 4-hydroxyphenyl group at the N1 position and a methyl ester at the C3 position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 4-hydroxybenzaldehyde with an appropriate pyrrolidine derivative under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

化学反应分析

Types of Reactions

Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学研究应用

Synthesis and Chemical Properties

The compound is synthesized through various organic reactions, typically involving the esterification of 5-oxopyrrolidine-3-carboxylic acid with a suitable alcohol. The common synthetic routes include:

  • Esterification: Reacting carboxylic acids with alcohols in the presence of an acid catalyst.
  • Reduction and Substitution Reactions: The compound can undergo reduction to form alcohols or substitution reactions to generate derivatives with altered properties.

Biological Activities

Antimicrobial Properties:
Recent studies have highlighted the antimicrobial potential of derivatives of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate against multidrug-resistant pathogens. For instance, certain derivatives showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, indicating their potential as novel antimicrobial agents .

Anticancer Activity:
Research has also focused on the anticancer properties of the compound. In vitro studies demonstrated that some derivatives exhibited cytotoxic effects on various cancer cell lines, including A549 human lung cancer cells. These compounds could potentially serve as scaffolds for developing new anticancer therapies .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various derivatives against resistant strains. The results indicated that certain compounds not only inhibited bacterial growth but also displayed favorable cytotoxic profiles in human cell lines, making them promising candidates for further development .

Case Study 2: Antioxidant Properties

Another research effort assessed the antioxidant capabilities of methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate derivatives. The findings revealed that some compounds exhibited antioxidant activity superior to that of well-known standards like ascorbic acid, suggesting their utility in formulations aimed at oxidative stress-related conditions .

Table 1: Antimicrobial Activity of Derivatives

Compound NameTarget PathogenMIC (µg/mL)Cytotoxicity (HSAEC-1)
This compoundStaphylococcus aureus16Low
This compound Derivative AEnterococcus faecalis32Moderate
This compound Derivative BClostridium difficile64High

Table 2: Antioxidant Activity Comparison

Compound NameDPPH Scavenging (%)Reducing Power (Fe²⁺ Complex Formation)
This compound85High
Ascorbic Acid70Moderate

作用机制

The mechanism of action of Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrrolidinone derivatives are highly dependent on substituents. Key structural analogs include:

Compound Name Substituent Melting Point (°C) Key Biological Activity Synthesis Method
Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate 4-hydroxyphenyl Not reported Hypothesized: Antioxidant/antimicrobial Esterification of acid with MeOH/H₂SO₄
Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate 4-methoxycarbonylphenyl 142–143 Antibacterial Esterification of acid (2) with MeOH/H₂SO₄
Methyl 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate 3,5-dichloro-2-hydroxyphenyl 128–129 Antimicrobial Similar esterification
Methyl 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate 2-fluorophenyl Not reported Lab use (scaffold) Commercial synthesis (Biosynth)
1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid 4-acetylphenyl Not reported Structural studies Unspecified

Key Observations:

  • Substituent Impact on Melting Points: Methoxycarbonyl-substituted analogs (e.g., compound from ) exhibit higher melting points (~142°C) compared to halogenated derivatives (128–129°C ), likely due to reduced molecular symmetry and intermolecular hydrogen bonding in the latter.
  • The hydroxyl group in the target compound may enhance antioxidant activity, as seen in hydrazide derivatives of similar structures .
  • Synthetic Accessibility: Esterification with methanol and sulfuric acid is a universal method for methyl ester formation, but yields and purity depend on starting material reactivity. For example, electron-withdrawing groups (e.g., Cl in ) may slow reaction rates compared to electron-donating groups (e.g., -OH).

Reactivity and Functionalization

  • Hydrazide Formation: The methyl ester group in the target compound can react with hydrazine hydrate to form carbohydrazides, a precursor for hydrazones and heterocycles (e.g., pyrazoles, pyrroles) . This reactivity is shared with analogs like Methyl 1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate, which forms hydrazones with aromatic aldehydes .
  • Antioxidant Potential: Hydrazone-isatin derivatives of pyrrolidinones (e.g., compound 36 in ) exhibit significant antioxidant activity, suggesting that the target compound’s hydroxyl group could synergize with hydrazide moieties to enhance radical-scavenging properties .

Pharmacological Prospects

  • Antimicrobial Activity: Methoxycarbonyl and halogenated analogs demonstrate antibacterial effects against Gram-positive and Gram-negative strains .
  • Anticancer Potential: Pyrrolidinone derivatives with substituted phenyl groups (e.g., 2-hydroxyphenyl ) inhibit cancer cell proliferation in vitro. The target compound’s hydroxyl group could facilitate interactions with cellular targets like tyrosine kinases or DNA topoisomerases .

生物活性

Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, and presents relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Functional Groups : It contains a pyrrolidine ring, a carboxylate group, and a hydroxyl-substituted phenyl group.
  • Molecular Formula : C12_{12}H13_{13}NO3_{3}
  • Molecular Weight : 233.24 g/mol

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent. Research indicates that derivatives of this compound exhibit structure-dependent activity against various Gram-positive pathogens, including:

  • Staphylococcus aureus
  • Klebsiella pneumoniae
  • Acinetobacter baumannii

In vitro assays demonstrated that certain derivatives showed promising antimicrobial effects, suggesting their potential as novel agents to combat drug-resistant strains .

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies. Notably, it has been tested against human lung adenocarcinoma (A549) cell lines. The findings include:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects, reducing cell viability by up to 63% at certain concentrations.
  • Structure-Activity Relationship (SAR) : Variations in the substituents on the phenyl ring were found to greatly influence the anticancer activity. For instance, the introduction of halogen atoms enhanced the potency against cancer cells .

Study 1: Antimicrobial Screening

In a comprehensive study focusing on the antimicrobial properties of various pyrrolidine derivatives, this compound was included in a library of compounds screened against multidrug-resistant pathogens. The results indicated that certain modifications to the compound's structure improved its efficacy against specific bacterial strains .

Study 2: Anticancer Efficacy

Another significant study evaluated the anticancer effects of this compound in A549 cell cultures. The study revealed that derivatives with additional hydroxyl or halogen substituents on the aromatic ring exhibited enhanced cytotoxicity compared to the parent compound. This suggests that further structural optimization could lead to more potent anticancer agents .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant inhibition (MIC < 64 µg/mL)
AntimicrobialKlebsiella pneumoniaeModerate inhibition (MIC = 128 µg/mL)
AnticancerA549 Cell LineCell viability reduced by up to 63%
AnticancerA549 Cell LineEnhanced activity with halogen substituents

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate?

Methodological Answer: Synthesis typically involves cyclization and condensation reactions. For example:

  • Route 1 : Reacting 4-hydroxybenzaldehyde with pyrrolidine-2,5-dione under acidic catalysis (e.g., HCl) at elevated temperatures (80–100°C) to form the pyrrolidine ring .
  • Route 2 : Multi-step synthesis starting from substituted amino acids, followed by esterification with methanol under reflux conditions . Key Parameters :
StepReagents/ConditionsYield RangePurity (HPLC)
CyclizationHCl, 80°C, 12 h45–60%≥95%
EsterificationMeOH, H₂SO₄, reflux70–85%≥98%

Note : Solvent choice (e.g., ethanol vs. DMF) impacts reaction efficiency and by-product formation .

Q. What analytical techniques are used to characterize this compound?

Methodological Answer: Structural validation requires a combination of:

  • Spectroscopy :

  • ¹H/¹³C NMR : Peaks for the hydroxyphenyl group (δ 6.8–7.2 ppm, aromatic protons) and ester carbonyl (δ 3.7 ppm for OCH₃; δ 170–175 ppm for COOCH₃) .
  • IR : Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 3200–3400 cm⁻¹ (phenolic -OH) .
    • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 264.2 (calculated) with fragmentation patterns confirming the pyrrolidine ring .
    • X-ray Crystallography : SHELX-refined structures reveal bond angles and torsional strain in the pyrrolidine ring .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported crystallographic data?

Methodological Answer: Discrepancies in bond lengths or ring puckering (e.g., deviations from Cremer-Pople parameters ) arise from experimental resolution limits. Strategies include:

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to compare with experimental data .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformation (e.g., aqueous vs. nonpolar environments) . Example : A 2024 study resolved conflicting puckering amplitudes (Δq = 0.12 Å) by correlating MD trajectories with variable-temperature XRD .

Q. What strategies optimize regioselectivity in functionalizing the pyrrolidine ring?

Methodological Answer: Regioselective modification requires:

  • Protecting Groups : Temporarily block the 4-hydroxyphenyl group with tert-butyldimethylsilyl (TBS) chloride to direct reactions to the pyrrolidine nitrogen or carbonyl .
  • Catalytic Control : Use Pd-catalyzed cross-coupling for C-H activation at the 3-carboxylate position . Data Contradiction : Some studies report competing oxidation at C5 (keto-enol tautomerism) under basic conditions, necessitating pH-controlled environments (pH 6–7) .

Q. How do intermolecular interactions influence crystal packing and stability?

Methodological Answer: Crystal stability is governed by:

  • Hydrogen Bonding : Between the phenolic -OH and ester carbonyl (O···H distance ~1.8 Å) .
  • π-π Stacking : Aromatic interactions between hydroxyphenyl groups (3.5–4.0 Å spacing) . Software Tools : SHELXL (refinement) and ORTEP-3 (visualization) are critical for analyzing these interactions .

Q. Data Contradiction Analysis

Q. Why do synthetic yields vary across studies?

Key Factors :

  • Catalyst Purity : Trace metal impurities (e.g., Fe³⁺) in HCl reduce cyclization efficiency .
  • Reaction Scale : Milligram-scale syntheses report higher yields (60–70%) vs. gram-scale (45–50%) due to heat dissipation challenges . Resolution : Use kinetic profiling (e.g., in situ IR) to identify optimal reaction termination points .

Q. Structural Dynamics Table

ParameterExperimental ValueComputational (DFT) ValueDeviation
C=O Bond Length1.21 Å1.23 Å+0.02 Å
Ring Puckering (q)0.35 Å0.33 Å-0.02 Å
Dihedral Angle (N-C-O)120°118°-2°
Data sourced from XRD () and B3LYP/6-31G(d) simulations ( ).

属性

IUPAC Name

methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-17-12(16)8-6-11(15)13(7-8)9-2-4-10(14)5-3-9/h2-5,8,14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCZWDCYTJRWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387195
Record name methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133748-30-8
Record name methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A catalytic amount of concentrated sulfuric acid is added to a solution of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid a50 (3.7 g, 16.7 mmol, 1 eq) in methanol (100 ml) and the mixture is heated at reflux overnight. The solvent is then removed under vacuum, and the residue is dissolved into ethyl acetate. The organic layer is washed with a saturated solution of aqueous sodium hydrogenocarbonate, dried over magnesium sulfate and concentrated under vacuum to afford 3.5 g of methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate a51.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The crude (RS)-1-(4-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid was dissolved in a mixture of 5000 ml of methanol, 24 ml of concentrated sulfuric acid and 400 ml of 2,2-dimethoxypropane and stirred under reflux for 2 h. The reaction solution was reduced to half of its volume by distillation, then transferred into a 20 l vessel. Under stirring at 40° C., a mixture of 2500 ml of water/ice (1:1) was added. Crystallisation started immediately, and, thereupon, the fine white crystals were collected on a filter funnel. They were washed with a total of 2000 ml of cold water until the filtrate was neutral. The product was dried under reduced pressure to yield 980 g (84% of theory, 2 steps) of (RS)-1-(4-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester as a white solid; MS: m/e=234 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5000 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

213.5 mmol of (RS)-1-(4-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester (98% HPLC) was suspended in 500 ml cyclohexane under moderate stirring. 2.0 l of 3 mM potassium phosphate buffer pH 6.0, containing 0.1 M sodium chloride and 50 mM magnesium sulfate, was added, and the resulting emulsion/suspension was re-adjusted to pH 6.0, and the temperature set to 30° C. Hydrolysis was started by the addition of 201 mg of cholesterase from Candida cylindracea (Roche Applied Science, Industrial Products, Enzyme Projects, Sandhofer Str. 116, D-68305 Mannheim, Germany, order number 10129046103, hereinafter: Enzyme) and the pH kept constant at 6.0 by the controlled addition of 0.1 N NaOH solution (pH-stat) under moderate stirring. After a total consumption of 1016 ml of titrating agent (overnight; 48.6% conversion) the reaction mixture was extracted with 3.5 l and 2×2.5 l dichloromethane (turbid phases in the beginning), and subsequently with 3.5 l ethyl acetate (org. phase discarded). The combined dichloromethane phases were dried over sodium sulfate, evaporated and dried under HV to give 22.5 g (95.6 mmol; 44.8%) of (R)-1-(4-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester as white crystals. Analytics: HPLC: >99%. Enantiomeric excess: 96.3% (Chiralpak AD, 250×4.6 mm; 70% hexane+10% 0.1% TFA in hexane+20% ethanol; 1 ml/min; DAD: sig=210.8 nm, ref=360.1 nm; sample application: 0.5 μl of 2 mg/ml 1% TFA in EtOH). [δ]D=−27.7° (c=1.02; EtOH). EI-MS: m/e=235.1 (M; 67), 122.0 (100). 1H-NMR (400 MHz; CDCl3): 2.89 (ddd, 2H, —CHaHb—), 3.37 (m, 1H, —CHCOO), 3.78 (s, 3H, COOCH3), 4.03 (ddd, 2H, C(O)NCHaHb), 6.08 (s, 1H, Ph-OH), 6.77, 7.30 (AA′XX′, 2×2H, C6H4).
Quantity
213.5 mmol
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

In an analogous manner to that described in Example 1 b), the (RS)-1-(4-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester was obtained by reaction of the crude (RS)-1-(4-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid with ethanol as a white solid; MS: m/e=248 (M−H)+.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
(RS)-1-(4-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Name
COC(=O)C1CC(=O)N(c2ccc(OCc3ccccc3)cc2)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。